N-(7-formyl-1,8-naphthyridin-2-yl)acetamide
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Overview
Description
N-(7-formyl-1,8-naphthyridin-2-yl)acetamide: is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The presence of the formyl group at the 7-position and the acetamide group at the 2-position of the naphthyridine ring makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Approach: This method uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as a water-soluble Ir catalyst, can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Industrial Production Methods: While specific industrial production methods for N-(7-formyl-1,8-naphthyridin-2-yl)acetamide are not detailed, the general approaches mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in N-(7-formyl-1,8-naphthyridin-2-yl)acetamide can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(7-formyl-1,8-naphthyridin-2-yl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies .
Industry: The compound can be used in the development of materials such as light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of N-(7-formyl-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological molecules, influencing their function. The naphthyridine core can intercalate with DNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
- N-(7-chloro-1,8-naphthyridin-2-yl)acetamide
- 2-chloro-3-formyl-1,8-naphthyridine
- N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide
Comparison:
- N-(7-formyl-1,8-naphthyridin-2-yl)acetamide is unique due to the presence of the formyl group at the 7-position, which imparts specific reactivity and biological activity .
- N-(7-chloro-1,8-naphthyridin-2-yl)acetamide has a chloro group instead of a formyl group, leading to different chemical properties and reactivity .
- 2-chloro-3-formyl-1,8-naphthyridine has a chloro group at the 2-position and a formyl group at the 3-position, which alters its reactivity compared to this compound .
- N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide contains dibromomethyl and methyl groups, which significantly change its chemical behavior and applications .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(7-formyl-1,8-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3O2/c1-7(16)12-10-5-3-8-2-4-9(6-15)13-11(8)14-10/h2-6H,1H3,(H,12,13,14,16) |
InChI Key |
YYGLECSWZGIBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=N2)C=O)C=C1 |
Origin of Product |
United States |
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